N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide
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Overview
Description
N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide is an organic compound with significant interest in various scientific fields. Its unique structural components make it valuable in several chemical and biological applications, ranging from pharmaceutical development to industrial processes. The molecule consists of a hydrazinylidene group attached to a phenyl ring, with an acetamide moiety, offering unique reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide typically involves the reaction of 4-formylbenzenamine with aminoguanidine. The process requires specific conditions such as solvent choice (e.g., ethanol), temperature control, and pH adjustment to ensure optimal yields and purity.
Industrial Production Methods: : For large-scale production, the compound is often synthesized using continuous flow processes. This approach offers better control over reaction parameters and improves the consistency and scalability of the product.
Chemical Reactions Analysis
Types of Reactions: : N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions
Oxidation: : Involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Typically uses reductive agents like sodium borohydride.
Substitution: : Utilizes halogenating agents or nucleophiles under controlled conditions.
Major Products: : These reactions produce derivatives with different functional groups, useful in various applications such as drug formulation and material science.
Scientific Research Applications
Chemistry: : The compound is employed as an intermediate in the synthesis of more complex molecules, especially in the development of novel pharmaceuticals and agrochemicals.
Biology: : It has applications in studying enzyme interactions and as a potential lead compound in drug discovery, particularly for its ability to modulate biological pathways.
Medicine: : Research indicates its potential as a therapeutic agent in treating conditions like cancer and infectious diseases due to its specific action mechanisms.
Industry: : Used as a building block in the production of dyes, pigments, and other specialty chemicals due to its reactivity and stability.
Mechanism of Action
N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide exerts its effects by interacting with specific molecular targets in cells. The mechanism involves binding to enzyme active sites, inhibiting or modulating their activity, which can lead to the desired therapeutic or chemical outcome. The exact pathways can vary but often include inhibition of key enzymes involved in disease pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds: : Examples include thiosemicarbazide derivatives, acylhydrazones, and other substituted benzene compounds.
Comparison: : Compared to these similar compounds, N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide stands out due to its specific structural configuration, which confers unique reactivity and binding characteristics. This uniqueness makes it highly sought after for particular applications where other compounds may not suffice.
There you have it—a comprehensive look at this compound. Fascinating stuff, isn't it?
Properties
CAS No. |
5351-57-5 |
---|---|
Molecular Formula |
C10H13N5OS |
Molecular Weight |
251.31 g/mol |
IUPAC Name |
N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C10H13N5OS/c1-7(16)13-9-4-2-8(3-5-9)6-12-15-10(17)14-11/h2-6H,11H2,1H3,(H,13,16)(H2,14,15,17)/b12-6+ |
InChI Key |
SBPMEWHYLSOUJY-WUXMJOGZSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N/NC(=S)NN |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC(=S)NN |
Origin of Product |
United States |
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